![molecular formula C13H17N5O4S B2899720 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 1904017-88-4](/img/structure/B2899720.png)
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide is a useful research compound. Its molecular formula is C13H17N5O4S and its molecular weight is 339.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the synthesis, characterization, and biological evaluations of this compound, drawing upon diverse sources to present a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting with the formation of the isoxazole and oxadiazole moieties. The final sulfonamide derivative is obtained through a reaction with pyrrolidine.
Characterization Techniques
The synthesized compounds are characterized using various techniques:
- FT-IR Spectroscopy : Used to identify functional groups.
- NMR Spectroscopy : Provides insights into the molecular structure.
- Mass Spectrometry : Confirms molecular weight and structure.
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazole-sulfonamide exhibit significant antimicrobial properties. For instance, a compound similar to this compound demonstrated minimum inhibitory concentration (MIC) values against various bacterial strains.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
OX11 | 32 | Klebsiella pneumoniae |
OX11 | 16 | K. georgiana |
These compounds showed synergistic effects when combined with conventional antibiotics like ampicillin, significantly lowering MIC values and enhancing antibacterial efficacy against multidrug-resistant strains .
Anti-inflammatory Activity
In vitro studies have indicated that oxadiazole-containing sulfonamides possess notable anti-inflammatory properties. Compounds from similar classes have shown IC50 values that outperform standard anti-inflammatory drugs like diclofenac.
Compound | IC50 (μg/mL) | Comparison Drug | IC50 (μg/mL) |
---|---|---|---|
5c | 110 | Diclofenac | 157 |
5d | 110 | - | - |
5e | 111 | - | - |
These findings suggest that modifications in the chemical structure can lead to enhanced biological activity .
Antidiabetic Activity
The antidiabetic potential of oxadiazole-sulfonamide derivatives has also been explored. In diabetic rat models, compounds were tested for their ability to lower blood glucose levels effectively.
Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |
---|---|---|
Vildagliptin | 50 | Standard Control |
Compound A-I | 50 | Significant Reduction |
Results indicated that certain synthesized compounds exhibited comparable or superior antihyperglycemic activity compared to vildagliptin, a well-known antidiabetic medication .
Study on Antimicrobial Efficacy
A study published in Bioorganic Chemistry evaluated the antimicrobial efficacy of various oxadiazole-sulfonamide derivatives against clinical isolates. The results highlighted that these compounds not only inhibited bacterial growth but also disrupted cell wall integrity as observed through electron microscopy .
Study on Anti-inflammatory Properties
Another research article focused on the anti-inflammatory effects of sulfonamide derivatives containing oxadiazole rings. The study concluded that these compounds could be potential candidates for developing new anti-inflammatory therapies due to their significant activity in vitro .
属性
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S/c19-23(20,18-5-1-2-6-18)14-8-12-15-13(17-22-12)10-7-11(21-16-10)9-3-4-9/h7,9,14H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJGBDDCSZWIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。